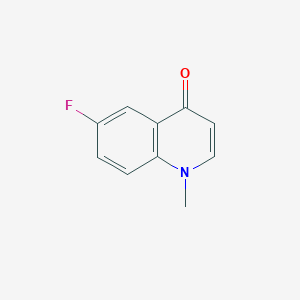

6-Fluoro-1-methylquinolin-4(1H)-one

Descripción general

Descripción

6-Fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 6-fluoro-1-methylquinolin-4(1H)-one exhibit significant antimicrobial properties. A comprehensive study synthesized around 30 derivatives, which were tested against various microorganisms. The results indicated promising antibacterial and antifungal activities, as shown in the following table:

| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | A. niger | C. albicans |

|---|---|---|---|---|---|

| I4 | 100 µg/mL | 23 | 21 | 22 | 21 |

| V1 | 100 µg/mL | 22 | 23 | 16 | 18 |

| V2 | 100 µg/mL | 19 | 22 | 23 | 22 |

| P1 | 100 µg/mL | 24 | 21 | 24 | 25 |

| Ciprofloxacin (Control) | - | 24 | 24 | - | - |

The study concluded that these compounds could serve as effective alternatives to existing antibiotics, particularly in light of rising antibiotic resistance .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cancer cells, potentially modulating their activity and impacting various biological pathways. Its mechanism of action may involve binding to enzymes or receptors that are critical for cancer cell proliferation.

Study on Antimicrobial Derivatives

In a systematic evaluation, researchers synthesized several derivatives of the compound and tested their antimicrobial activities against standard strains. The study utilized techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to confirm the structures of the synthesized compounds. The results showed that certain derivatives exhibited superior activity compared to established antibiotics, highlighting their potential for further development .

Iridium-Catalyzed Borylation

A recent study explored the iridium-catalyzed borylation of fluoroquinolines, including this compound. This method allows for the formation of boronic esters that can undergo further transformations, expanding the utility of this compound in synthetic organic chemistry . This approach not only enhances the compound's versatility but also opens avenues for developing new derivatives with tailored biological activities.

Propiedades

Número CAS |

108494-56-0 |

|---|---|

Fórmula molecular |

C10H8FNO |

Peso molecular |

177.17 g/mol |

Nombre IUPAC |

6-fluoro-1-methylquinolin-4-one |

InChI |

InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3 |

Clave InChI |

RECXZBCRYVVAKV-UHFFFAOYSA-N |

SMILES canónico |

CN1C=CC(=O)C2=C1C=CC(=C2)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.